3-Propoxypicolinaldehyde

Description

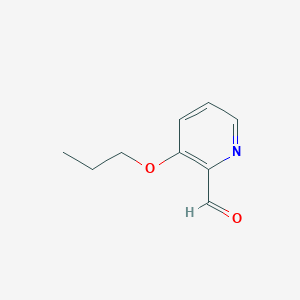

3-Propoxypicolinaldehyde is a pyridine derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 3-position of the pyridine ring and an aldehyde functional group (-CHO) attached to the adjacent carbon (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its aldehyde moiety facilitates nucleophilic addition reactions, such as condensations to form imines or hydrazones .

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-propoxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C9H11NO2/c1-2-6-12-9-4-3-5-10-8(9)7-11/h3-5,7H,2,6H2,1H3 |

InChI Key |

ZQWQTAWWLCNIFT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(N=CC=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Propoxypicolinaldehyde with key analogs based on functional groups, substitution patterns, and applications.

Substituted Picolinaldehyde Derivatives

- 3-Hydroxypicolinaldehyde : Replacing the propoxy group with a hydroxyl (-OH) at the 3-position increases polarity, reducing lipophilicity (logP ~0.5 estimated) and aqueous solubility. This derivative is more reactive in hydrogen-bonding interactions but less stable under acidic conditions due to protonation of the pyridine nitrogen .

- 3-Pyridineboronic Acid : The boronic acid (-B(OH)₂) group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in this compound. However, the aldehyde group in the latter offers broader utility in forming Schiff bases or heterocycles .

Propoxy-Substituted Pyridine Analogs

- 3-Propoxyphenylboronic Acid : Shares the propoxy group but replaces the pyridine ring with a phenyl group and adds a boronic acid. This compound is used in aryl coupling reactions, whereas this compound’s pyridine ring enables coordination to metal catalysts or participation in heterocyclic synthesis .

- 3-Propionylpyridine : Features a ketone (-CO-) instead of an aldehyde. The ketone is less electrophilic, making it less reactive in nucleophilic additions but more stable under oxidative conditions .

Structural Similarity to Imidamide Derivatives

- 3-Propoxypicolinimidamide Hydrochloride : A close structural analog (similarity score: 0.69) with an imidamide (-C(=NH)NH₂) group replacing the aldehyde. The imidamide enhances hydrogen-bonding capacity and basicity (pKa ~8–9), making it suitable for enzyme-targeted drug design, unlike the aldehyde’s electrophilic reactivity .

- 5-Methoxypicolinimidamide Hydrochloride : Higher similarity score (0.91) due to the methoxy group’s positional and electronic resemblance to propoxy, but the lack of an aldehyde limits its use in condensation reactions .

Data Table: Key Structural and Functional Comparisons

| Compound | Substituent (Position) | Functional Group | Reactivity/Applications | Lipophilicity (Estimated logP) |

|---|---|---|---|---|

| This compound | Propoxy (3) | Aldehyde | Schiff base formation, heterocycle synthesis | ~1.8 |

| 3-Hydroxypicolinaldehyde | Hydroxyl (3) | Aldehyde | Hydrogen-bonding interactions | ~0.5 |

| 3-Propionylpyridine | Propionyl (3) | Ketone | Stable intermediates, oxidation-resistant | ~1.2 |

| 3-Propoxypicolinimidamide HCl | Propoxy (3) | Imidamide | Enzyme inhibition, basicity-driven binding | ~2.0 |

Research Findings and Implications

- Reactivity : The aldehyde group in this compound outperforms ketones (e.g., 3-Propionylpyridine) in forming covalent adducts with amines or hydrazines, critical for prodrug synthesis .

- Lipophilicity : The propoxy group increases logP by ~1.3 compared to 3-Hydroxypicolinaldehyde, suggesting better bioavailability in hydrophobic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.